molecular formula C14H17N3O4S B2540993 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-18-0

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2540993
CAS No.: 1021219-18-0
M. Wt: 323.37
InChI Key: ODJUUCXGDGXGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a substituted benzene ring via an ethyl spacer. The molecule integrates a methoxy (-OCH₃) and methyl (-CH₃) group at the 4- and 3-positions of the benzene ring, respectively, which modulate electronic and steric properties. This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-11-10-12(5-6-13(11)21-2)22(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJUUCXGDGXGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-methylbenzenesulfonyl chloride and 2-(6-oxopyridazin-1(6H)-yl)ethylamine. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step reactions that include the formation of the pyridazinone core and subsequent modifications to introduce the benzenesulfonamide moiety. The compound's structure can be characterized using techniques such as X-ray crystallography, which has revealed significant details about its molecular conformation and bonding interactions .

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer cell proliferation. In vitro assays demonstrated that this compound exhibits selective inhibition against PRMT5, with an IC50 value of approximately 12 μM, indicating its efficacy in targeting cancer cells with specific genetic alterations (e.g., MTAP deletion) .

2. Anti-inflammatory Effects

Research has shown that derivatives of compounds similar to this compound possess significant anti-inflammatory properties. For instance, related pyridazinone derivatives have been evaluated for their analgesic and anti-inflammatory activities, demonstrating effectiveness comparable to established anti-inflammatory drugs like indomethacin .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrases, enzymes that are critical in various physiological processes including acid-base balance and respiration. The inhibition of these enzymes can lead to therapeutic applications in treating conditions such as glaucoma and edema .

Activity Target IC50 (μM) Comments
PRMT5 InhibitionCancer cells12Selective for MTAP-deleted cancer cells
Anti-inflammatoryCOX enzymesN/AComparable to indomethacin
Carbonic Anhydrase InhibitionVarious physiological processesN/APotential applications in diuretics

Case Studies

Case Study 1: PRMT5 Inhibition in Cancer Therapy

A study published in Biorxiv demonstrated that a series of compounds including this compound were screened for their ability to inhibit PRMT5. The findings indicated that modifications to the compound could enhance both potency and solubility, making it a promising candidate for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, derivatives of similar structures were tested for their anti-inflammatory effects using animal models. These studies confirmed that certain modifications could yield compounds with enhanced therapeutic profiles, suggesting potential clinical applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor functions through competitive or non-competitive binding.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

describes benzyloxy-substituted pyridazinone sulfonamides (5a-c) synthesized via nucleophilic substitution. Key structural and property differences are highlighted below:

Compound Substituent on Benzyl Group Molecular Weight (g/mol) HRMS [M+Na]+ (Found) Key NMR Shifts (δ, ppm)
Target Compound Methoxy, Methyl 362.35* - -
5a (from ) Benzyloxy 380.06 380.067428 5.41 (s, 2H; -OCH₂Ph)
5b (from ) 4-Nitrobenzyloxy 425.05 425.052865 8.34–8.21 (m, 2H; Ar-H)
5c (from ) 4-Cyanobenzyloxy 405.06 405.062819 7.90–7.64 (m, 8H; Ar-H)

*Calculated molecular weight based on formula C₁₅H₁₉N₃O₄S.

  • Hydrogen Bonding: The cyano group in 5c introduces additional hydrogen-bond acceptors, which may improve target binding but reduce bioavailability due to higher polarity .

Sulfonamides with Heterocyclic Moieties

  • Oxazole Derivatives: The compound in (4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) replaces pyridazinone with an oxazole ring.
  • The target compound’s smaller size (MW 362.35) suggests better pharmacokinetic properties (e.g., oral bioavailability) .

Sulfonamides with Thiazole and Pyrimidine Cores

highlights sulfathiazole-derived compounds (e.g., 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide). Thiazole and thiopyrimidine moieties confer distinct electronic profiles, with sulfur atoms enhancing lipophilicity. The target compound’s pyridazinone core may offer a balance between polarity and membrane permeability compared to sulfur-containing analogues .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (alkylation of pyridazinone intermediates) but avoids the multi-step coupling required for ’s chromenone derivatives .
  • ADME Properties: The methoxy and methyl groups likely optimize logP values for blood-brain barrier penetration compared to polar nitro/cyano derivatives (5b, 5c) .

Biological Activity

4-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S, with a molecular weight of 304.30 g/mol. The structure features a methoxy group, a sulfonamide moiety, and a pyridazinyl side chain, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₅S
Molecular Weight304.30 g/mol
CAS Number1437432-59-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired sulfonamide derivative. One method involves the coupling of a pyridazine derivative with a sulfonamide precursor in the presence of acid catalysts or coupling reagents.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds exhibit substantial anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The inhibitory effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
4-Methoxy-3-methyl...MCF-724.74
Standard Drug (5-FU)MCF-724.74
Compound 13MCF-75-fold > 5-FU

In a comparative study, compounds derived from similar structures displayed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds in cancer therapy .

Antibacterial Activity

The antibacterial properties of related compounds have been documented against both gram-positive and gram-negative bacteria. For example, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) that suggest effective antibacterial action.

CompoundBacteriaMIC (µM)
Compound AStaphylococcus aureus10.8
Compound BEscherichia coli27.8

These findings underscore the potential application of this compound in treating bacterial infections .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Compounds like this one may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies have shown that related compounds can induce apoptosis in cancer cells through pathways involving Bcl-2 expression modulation.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which can contribute to their overall therapeutic effects .

Case Studies

  • Anticancer Efficacy : A study evaluated several derivatives against MCF-7 and HepG2 cells, revealing that some compounds had IC50 values comparable to established drugs like Doxorubicin.
  • Antibacterial Testing : Another investigation focused on the antibacterial efficacy against common pathogens, demonstrating significant activity that warrants further exploration for clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone intermediates are often prepared by reacting benzyl bromide derivatives with potassium carbonate in DMF at low temperatures (5°C), followed by extraction with ethyl acetate . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of reactants) and using anhydrous Na₂SO₄ for drying organic layers . Purification via column chromatography (e.g., DCM-MeOH gradients) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H NMR : Assigns protons on the pyridazinone ring (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and sulfonamide NH (δ ~10.2 ppm) .
  • IR Spectroscopy : Confirms C=O (1640–1680 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ ion) with <5 ppm error .

Q. How is crystallographic data utilized to resolve the compound’s structure?

  • Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C–S bonds: ~1.76 Å) and dihedral angles between the benzenesulfonamide and pyridazinone moieties. Software like APEX2 and SHELXL refines data to confirm stereochemistry .

Advanced Research Questions

Q. What strategies address contradictory biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, agonist concentrations). For example:

  • IP1 Accumulation Assays : Use HEK293 cells expressing human TP receptors and normalize data to intracellular protein content to control for variability .
  • Enzyme Inhibition : Compare IC₅₀ values for COX-2 and 5-LOX under standardized pH and temperature conditions .
  • Statistical Validation : Apply ANOVA or Schild analysis (pA₂ values) to confirm antagonist potency .

Q. How can computational modeling predict the compound’s multi-target interactions?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99), prioritizing poses with hydrogen bonds to His90 (COX-2) or Tyr181 (5-LOX) .
  • Quantum Mechanical Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic sites on the sulfonamide group .

Q. What experimental designs evaluate the compound’s anti-inflammatory mechanisms in vivo?

  • Answer :

  • Murine Models : Administer 10–50 mg/kg orally in carrageenan-induced paw edema assays. Measure TNF-α and IL-6 levels via ELISA .
  • Microscopy : Histopathological analysis of tissue sections (H&E staining) assesses neutrophil infiltration .

Methodological Tables

Synthesis Optimization Parameters Conditions Evidence
Reaction Temperature5°C → RT
Solvent SystemDMF/EtOAc
PurificationDCM-MeOH (0–4%)
Yield ImprovementAnhydrous Na₂SO₄ drying
Key Biological Assays Target Reference
IP1 AccumulationTP Receptor
COX-2 Inhibition (IC₅₀)Enzyme
Aβ Secretion (ELISA)APP Processing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.